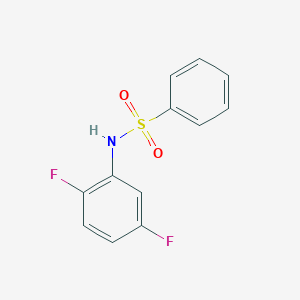
isopropyl 4-ethyl-2-(2-furoylamino)-5-methyl-3-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl 4-ethyl-2-(2-furoylamino)-5-methyl-3-thiophenecarboxylate, also known as KMUP-1, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a furoylamino-substituted thiophene derivative that has shown promising results in various studies.
作用机制
The exact mechanism of action of isopropyl 4-ethyl-2-(2-furoylamino)-5-methyl-3-thiophenecarboxylate is not yet fully understood. However, it has been proposed that the compound exerts its therapeutic effects by inhibiting the activity of various enzymes and signaling pathways that are involved in inflammation, angiogenesis, and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the activity of NF-κB, a transcription factor that plays a crucial role in inflammation. Additionally, this compound has been found to inhibit angiogenesis by suppressing the activity of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). It has also been shown to induce apoptosis in cancer cells.
实验室实验的优点和局限性
One of the major advantages of using isopropyl 4-ethyl-2-(2-furoylamino)-5-methyl-3-thiophenecarboxylate in lab experiments is its high potency. It has been found to be effective at low concentrations, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the research on isopropyl 4-ethyl-2-(2-furoylamino)-5-methyl-3-thiophenecarboxylate. One potential area of research is the use of this compound in the treatment of neurodegenerative diseases. Another area of research is the development of more efficient synthesis methods for this compound to improve its availability for research. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a novel compound that has shown promising results in various studies. Its potential therapeutic applications make it an interesting area of research for scientists. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.
合成方法
Isopropyl 4-ethyl-2-(2-furoylamino)-5-methyl-3-thiophenecarboxylate can be synthesized by reacting 5-methyl-3-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with isopropyl 4-ethyl-2-aminobenzoate to obtain the desired compound. The compound can be further purified using column chromatography.
科学研究应用
Isopropyl 4-ethyl-2-(2-furoylamino)-5-methyl-3-thiophenecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
propan-2-yl 4-ethyl-2-(furan-2-carbonylamino)-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-5-11-10(4)22-15(13(11)16(19)21-9(2)3)17-14(18)12-7-6-8-20-12/h6-9H,5H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVVIRPMUWTIBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-isopropyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide](/img/structure/B5692809.png)
![3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5692817.png)


![N-[4-(diethylamino)phenyl]-2-naphthamide](/img/structure/B5692842.png)






![4-[(4-chloro-2-isopropyl-5-methylphenoxy)acetyl]morpholine](/img/structure/B5692879.png)

